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Compound of Interest

Compound Name:

2-(3-((3-

Fluorobenzyl)oxy)phenyl)acetic

acid

Cat. No.: B1338240 Get Quote

Compound: 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid CAS Number: 902836-26-4

Molecular Formula: C₁₅H₁₃FO₃ Molecular Weight: 260.26 g/mol

Introduction
2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid is a derivative of phenylacetic acid.

Phenylacetic acid and its derivatives are significant scaffolds in medicinal chemistry and drug

development, serving as building blocks for various pharmaceuticals, including nonsteroidal

anti-inflammatory drugs (NSAIDs). The introduction of a fluorobenzyl ether moiety can

modulate the compound's lipophilicity, metabolic stability, and binding interactions with

biological targets, making it a valuable intermediate for constructing more complex, biologically

active molecules.

This document provides a detailed two-step protocol for the laboratory synthesis of this

compound, intended for researchers in organic chemistry and drug discovery. The synthesis

involves a Williamson ether synthesis to form the ether linkage, followed by saponification to

yield the final carboxylic acid.

Experimental Protocols
Overall Reaction Scheme:
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Step 1: Williamson Ether Synthesis Methyl 2-(3-hydroxyphenyl)acetate + 3-Fluorobenzyl

bromide → Methyl 2-(3-((3-fluorobenzyl)oxy)phenyl)acetate

Step 2: Saponification (Ester Hydrolysis) Methyl 2-(3-((3-fluorobenzyl)oxy)phenyl)acetate → 2-
(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid

Materials and Reagents
Reagent Formula M.W. ( g/mol ) Supplier

Methyl 2-(3-

hydroxyphenyl)acetat

e

C₉H₁₀O₃ 166.17 Sigma-Aldrich

3-Fluorobenzyl

bromide
C₇H₆BrF 189.02 Sigma-Aldrich

Potassium Carbonate

(K₂CO₃), anhydrous
K₂CO₃ 138.21 Fisher Scientific

Acetone, ACS Grade C₃H₆O 58.08 VWR Chemicals

Sodium Hydroxide

(NaOH)
NaOH 40.00 J.T. Baker

Methanol, ACS Grade CH₃OH 32.04 EMD Millipore

Hydrochloric Acid

(HCl), 3M
HCl 36.46 Acros Organics

Ethyl Acetate, ACS

Grade
C₄H₈O₂ 88.11 Fisher Scientific

Hexanes, ACS Grade C₆H₁₄ 86.18 VWR Chemicals

Magnesium Sulfate

(MgSO₄), anhydrous
MgSO₄ 120.37 Sigma-Aldrich

Deionized Water H₂O 18.02 In-house supply
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Protocol 1: Synthesis of Methyl 2-(3-((3-
fluorobenzyl)oxy)phenyl)acetate (Intermediate)
This procedure details the formation of the ether linkage via a Williamson ether synthesis.[1][2]

1. Reaction Setup:

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser,

add methyl 2-(3-hydroxyphenyl)acetate (5.00 g, 30.1 mmol).[3]

Add anhydrous potassium carbonate (8.32 g, 60.2 mmol, 2.0 equivalents).

Add 100 mL of acetone to the flask.

2. Reagent Addition:

Stir the suspension vigorously.

Add 3-fluorobenzyl bromide (4.0 mL, 33.1 mmol, 1.1 equivalents) to the mixture using a

syringe.[4]

Rinse the syringe with a small amount of acetone and add it to the flask.

3. Reaction:

Heat the reaction mixture to reflux (approximately 56°C) using a heating mantle.

Maintain the reflux with vigorous stirring for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1

Hexanes:Ethyl Acetate eluent system. The starting phenol should be consumed, and a new,

less polar spot corresponding to the product should appear.

4. Work-up and Isolation:

After the reaction is complete, cool the mixture to room temperature.
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Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel

and wash the solid cake with acetone (2 x 20 mL).

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to

obtain a crude oil.

Dissolve the crude oil in 100 mL of ethyl acetate.

Transfer the solution to a separatory funnel and wash with 1 M NaOH (2 x 50 mL) to remove

any unreacted phenol, followed by a brine wash (1 x 50 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

5. Purification:

The crude product can be purified by flash column chromatography on silica gel, eluting with

a gradient of 10% to 30% ethyl acetate in hexanes, if necessary.

Combine the fractions containing the pure product and concentrate under vacuum to yield

Methyl 2-(3-((3-fluorobenzyl)oxy)phenyl)acetate as a colorless to pale yellow oil.

Protocol 2: Synthesis of 2-(3-((3-
Fluorobenzyl)oxy)phenyl)acetic acid (Final Product)
This procedure describes the hydrolysis of the intermediate ester to the final carboxylic acid.

1. Reaction Setup:

Place the methyl 2-(3-((3-fluorobenzyl)oxy)phenyl)acetate (assuming ~28 mmol from the

previous step) into a 250 mL round-bottom flask with a magnetic stir bar.

Add 50 mL of methanol and 50 mL of deionized water.

Add sodium hydroxide pellets (2.24 g, 56.0 mmol, 2.0 equivalents) to the solution.

2. Reaction:
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Attach a reflux condenser and heat the mixture to reflux (approximately 70-80°C) for 2-4

hours.

The reaction can be monitored by TLC (3:1 Hexanes:Ethyl Acetate) until the starting ester

spot has disappeared.

3. Work-up and Isolation:

Cool the reaction mixture to room temperature and then place it in an ice bath.

Slowly acidify the solution to a pH of ~2 by adding 3 M HCl dropwise with stirring. A white

precipitate should form.[5]

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

Collect the solid product by vacuum filtration using a Büchner funnel.

Wash the filter cake with cold deionized water (3 x 30 mL) to remove inorganic salts.

4. Purification (Recrystallization):

Transfer the crude solid to a beaker.

Recrystallize the product from a suitable solvent, such as a water/ethanol mixture or toluene,

to achieve high purity.[6][7]

To do this, dissolve the solid in a minimal amount of the hot solvent, then allow it to cool

slowly to room temperature, and finally in an ice bath to induce crystallization.

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent,

and dry in a vacuum oven.

Data Presentation
Table 1: Reactant Stoichiometry and Theoretical Yield
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Step Reactant
M.W. (
g/mol )

Amount
(g)

Moles
(mmol)

Equivalen
ts

Theoretic
al Yield
(g)

1

Methyl 2-

(3-

hydroxyph

enyl)acetat

e

166.17 5.00 30.1 1.0 N/A

1

3-

Fluorobenz

yl bromide

189.02 6.26 33.1 1.1 8.25

2

Methyl 2-

(3-((3-

fluorobenz

yl)oxy)...)

274.28 8.25 30.1 1.0 7.83

Table 2: Expected Product Characterization
Compound Physical State Expected Yield (%) Melting Point (°C)

Methyl 2-(3-((3-

fluorobenzyl)oxy)phen

yl)acetate

Colorless Oil 85-95 N/A

2-(3-((3-

Fluorobenzyl)oxy)phe

nyl)acetic acid

White Solid 90-98 105-107

Note: Yields are estimates and will vary based on experimental execution. Melting point is

based on literature values and should be confirmed experimentally.

Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis, from starting materials

to the final purified product.
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Step 1: Williamson Ether Synthesis

Step 2: Saponification

Methyl 2-(3-hydroxyphenyl)acetate
+ K₂CO₃ in Acetone

Reflux (12-16h)

3-Fluorobenzyl Bromide

1. Filter Salts
2. Concentrate

3. EtOAc Extraction
4. Dry & Concentrate

Flash Chromatography

Intermediate:
Methyl 2-(3-((3-fluorobenzyl)oxy)phenyl)acetate

NaOH, MeOH/H₂O
Reflux (2-4h)

Proceed to Hydrolysis

1. Cool in Ice Bath
2. Acidify with HCl (pH~2)

3. Filter Precipitate

Recrystallization

Final Product:
2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid

Click to download full resolution via product page

Caption: Workflow for the two-step synthesis of the target compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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